Aethoxen
Overview
Description
. This compound is known for its unique chemical properties and versatility, making it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aethoxen involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which is crucial for achieving the desired chemical structure.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to achieve the final structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Raw Material Preparation: Ensuring the purity and quality of the starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels to ensure efficient and consistent reactions.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Aethoxen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms.
Scientific Research Applications
Aethoxen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Aethoxen involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in a medical context, this compound may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Aethoxen can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethylene: A simple hydrocarbon with various industrial applications.
Ethoxylates: Compounds formed by the reaction of ethylene oxide with alcohols.
This compound stands out due to its unique chemical structure and properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1-(aziridin-1-yl)but-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6(8)5-7-3-4-7/h2,6,8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIZWIQHKRBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CN1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3691-16-5 | |
Record name | Tetramin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3691-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aziridineethanol, alpha-vinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aethoxen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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